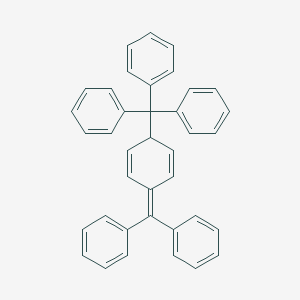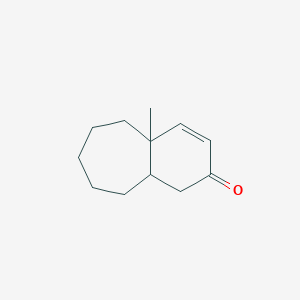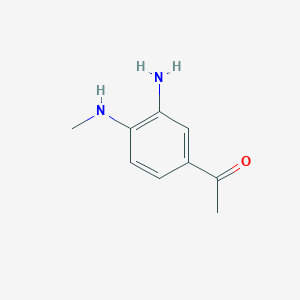
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene is a complex organic compound with the molecular formula C₃₈H₃₀ and a molecular weight of 486.645 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic rings, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene involves several steps, typically starting with the preparation of the cyclohexa-1,4-diene core. The synthetic route often includes the following steps:
Formation of the cyclohexa-1,4-diene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzhydrylidene group: This step involves the reaction of the cyclohexa-1,4-diene with benzhydryl chloride in the presence of a base.
Addition of the trityl group: The final step involves the reaction of the intermediate product with trityl chloride under acidic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that derivatives of this compound may have anti-cancer properties.
Industry: It is used in the development of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of 3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
相似化合物的比较
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene can be compared with other similar compounds, such as:
- 1,1-Diphenylmethylene-4-triphenylmethylcyclohexa-2,5-diene
- 1-Diphenylmethylene-4-trityl-2,5-cyclohexadiene
- Triphenylmethyl dimer
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of aromatic rings and substituents, which confer distinct chemical and physical properties.
属性
CAS 编号 |
17854-07-8 |
|---|---|
分子式 |
C38H30 |
分子量 |
486.6 g/mol |
IUPAC 名称 |
1,1,2,2,2-pentakis-phenylethylbenzene |
InChI |
InChI=1S/C38H30/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI 键 |
IPOBVSHPVYWJQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C=CC(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Key on ui other cas no. |
18909-18-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















